



Application Notes and Protocols: GPR84 Functional Assays with OX04528

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Compound of Interest		
Compound Name:	OX04528	
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These application notes provide detailed protocols for conducting functional assays to characterize the activity of **OX04528**, a potent and G protein-biased agonist, on the G protein-coupled receptor 84 (GPR84).

Introduction to GPR84 and OX04528

G protein-coupled receptor 84 (GPR84) is a seven-transmembrane receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated under inflammatory conditions, suggesting a role in immune responses and inflammatory diseases.[1] GPR84 is predominantly coupled to the Gi/o family of G proteins.[2][3][4] Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [5] Downstream signaling can also involve the activation of Akt and ERK pathways.[6]

OX04528 is a highly potent and selective G protein-biased agonist of GPR84.[7][8][9] It demonstrates robust activation of the G protein signaling pathway, measured by the inhibition of cAMP production, with picomolar potency.[9][10] Notably, **OX04528** is a biased agonist, meaning it selectively activates the G protein pathway without significantly engaging the β -arrestin signaling pathway.[8][10] This property makes it a valuable tool for dissecting the distinct physiological roles of these two signaling cascades downstream of GPR84 activation.



Quantitative Data Summary

The following tables summarize the quantitative data for **OX04528** in relation to GPR84 functional assays.

Table 1: Potency of OX04528 in GPR84 Functional Assays

Assay Type	Cell Line	Parameter	Value	Reference
cAMP Inhibition	CHO-hGPR84	EC50	5.98 pM (0.00598 nM)	[9][11]
β-arrestin-2 Recruitment	CHO-β-arrestin- hGPR84	EC50	> 80 μM	[8][10]

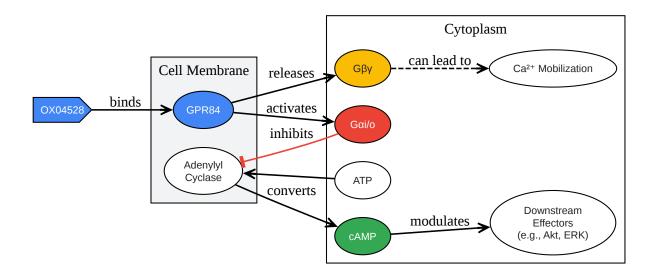
Table 2: Selectivity Profile of OX04528

Receptor	Activity	Reference
FFA1	No detectable activity	[11]
FFA4	No detectable activity	[11]
CB2	No detectable activity	[11]

GPR84 Signaling Pathway

The primary signaling pathway for GPR84 involves coupling to Gi/o proteins. Upon agonist binding, the heterotrimeric G protein dissociates into its $G\alpha i/o$ and $G\beta \gamma$ subunits. The $G\alpha i/o$ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The $G\beta \gamma$ subunits can potentially modulate other downstream effectors, including pathways leading to calcium mobilization and activation of Akt and ERK.





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GPR84 Gi-coupled signaling pathway.

Experimental Protocols cAMP Inhibition Assay

This assay measures the ability of **OX04528** to inhibit the production of cAMP in cells expressing GPR84. Since GPR84 is Gi-coupled, its activation will lead to a decrease in cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin.

Experimental Workflow: cAMP Inhibition Assay



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Workflow for the GPR84 cAMP inhibition assay.

Protocol:



- Cell Culture: Culture CHO-hGPR84 cells in an appropriate medium (e.g., F-12 Ham's medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
- Cell Seeding: Seed the CHO-hGPR84 cells into a 384-well white opaque microplate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Preparation: Prepare a serial dilution of OX04528 in assay buffer (e.g., HBSS with 20 mM HEPES). The final concentration should cover a range from picomolar to micromolar to generate a full dose-response curve.
- Assay Procedure: a. Remove the culture medium from the wells. b. Add the diluted OX04528 to the respective wells. c. Immediately add forskolin to all wells (except for the negative control) to a final concentration of 25 μM.[8] d. Incubate the plate at room temperature for 30 minutes.
- cAMP Detection: a. Lyse the cells and detect cAMP levels using a commercially available kit (e.g., HTRF cAMP kit or a luminescence-based kit) following the manufacturer's instructions.
- Data Analysis: a. The signal will be inversely proportional to the cAMP concentration. b. Plot the signal as a function of the logarithm of the **OX04528** concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay is used to determine if a ligand induces the recruitment of β -arrestin to the activated GPCR. **OX04528** is a G protein-biased agonist and is not expected to show significant β -arrestin recruitment.[8][10]

Experimental Workflow: β-Arrestin Recruitment Assay



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Workflow for the GPR84 β-arrestin recruitment assay.



Protocol:

- Cell Culture: Culture CHO-β-arrestin-hGPR84 cells (e.g., PathHunter® β-Arrestin CHO-K1 GPR84 cells) in the recommended medium.
- Cell Seeding: Seed the cells into a 384-well white opaque microplate at the density recommended by the cell line provider. Incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Preparation: Prepare a serial dilution of OX04528 in assay buffer. A known
 GPR84 agonist that recruits β-arrestin, such as 6-OAU, should be used as a positive control.
- Assay Procedure: a. Add the diluted OX04528 or control agonist to the wells. b. Incubate the plate at 37°C for 90 minutes.
- Detection: a. Add the detection reagents from a commercially available β-arrestin recruitment assay kit (e.g., PathHunter® detection reagents) according to the manufacturer's protocol. b. Incubate the plate at room temperature for 60 minutes.
- Data Analysis: a. Measure the chemiluminescent signal using a plate reader. b. Plot the signal as a function of the logarithm of the compound concentration. c. For **OX04528**, no significant increase in signal is expected up to high micromolar concentrations.[8][10]

Calcium Mobilization Assay

While GPR84 is primarily Gi/o-coupled, G $\beta\gamma$ subunits released upon Gi/o activation can sometimes lead to an increase in intracellular calcium.[12] This assay can be used to investigate this potential signaling arm. To enhance the signal, cells can be co-transfected with a promiscuous G protein such as G α 16.

Experimental Workflow: Calcium Mobilization Assay



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Workflow for the GPR84 calcium mobilization assay.



Protocol:

- Cell Culture: Culture HEK293T cells stably or transiently expressing GPR84. For enhanced signal, co-expression with a promiscuous G protein like Gα16 can be utilized.[13]
- Cell Seeding: Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO2 incubator.
- Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye
 (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye leakage) in an appropriate
 assay buffer. b. Remove the culture medium and add the dye loading buffer to each well. c.
 Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Preparation: Prepare a serial dilution of OX04528 in assay buffer.
- Assay Procedure: a. Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and liquid handling. b. Establish a baseline fluorescence reading. c. Add the diluted OX04528 to the wells and immediately begin kinetic measurement of fluorescence intensity for several minutes.
- Data Analysis: a. The increase in fluorescence intensity corresponds to an increase in intracellular calcium. b. Calculate the peak fluorescence response for each concentration. c.
 Plot the peak response as a function of the logarithm of the OX04528 concentration and fit to a four-parameter logistic equation to determine the EC50.

Troubleshooting and Considerations

- Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal and reproducible results.
- Agonist Solubility: OX04528 is soluble in DMSO and ethanol. Prepare a concentrated stock solution in one of these solvents and then dilute it in the assay buffer. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced effects.
- Assay Controls: Always include appropriate positive and negative controls. For the cAMP assay, forskolin alone serves as a positive control for adenylyl cyclase activation. For the β-



arrestin assay, a known β-arrestin recruiting agonist for GPR84 (e.g., 6-OAU) should be used. For the calcium assay, a known calcium-mobilizing agent can be used as a positive control.

• Biased Agonism: The lack of β-arrestin recruitment by **OX04528** is a key feature.[8][10] It is crucial to confirm this by testing up to high concentrations and comparing it with a balanced or β-arrestin-biased agonist if available.

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